(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one (1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Brand Name: Vulcanchem
CAS No.: 20513-98-8
VCID: VC20789078
InChI: InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3
SMILES: CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C
Molecular Formula: C₉H₁₂O₆
Molecular Weight: 216.19 g/mol

(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

CAS No.: 20513-98-8

Cat. No.: VC20789078

Molecular Formula: C₉H₁₂O₆

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one - 20513-98-8

Specification

CAS No. 20513-98-8
Molecular Formula C₉H₁₂O₆
Molecular Weight 216.19 g/mol
IUPAC Name 9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Standard InChI InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3
Standard InChI Key BDBGJSXZKMTMGP-UHFFFAOYSA-N
SMILES CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C
Canonical SMILES CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator